molecular formula C17H11BrO4 B382052 4-Phenoxyphenyl 5-bromo-2-furoate

4-Phenoxyphenyl 5-bromo-2-furoate

Cat. No.: B382052
M. Wt: 359.2g/mol
InChI Key: KZUQAXHBNXEQHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The ester functional group in this compound may influence solubility, metabolic stability, and synthetic accessibility compared to other derivatives like sulfoxides or amides.

Properties

Molecular Formula

C17H11BrO4

Molecular Weight

359.2g/mol

IUPAC Name

(4-phenoxyphenyl) 5-bromofuran-2-carboxylate

InChI

InChI=1S/C17H11BrO4/c18-16-11-10-15(22-16)17(19)21-14-8-6-13(7-9-14)20-12-4-2-1-3-5-12/h1-11H

InChI Key

KZUQAXHBNXEQHE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OC(=O)C3=CC=C(O3)Br

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OC(=O)C3=CC=C(O3)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Functional Groups : The target compound’s ester group distinguishes it from sulfoxides (e.g., ), carbaldehydes (), and amides (). Esters typically exhibit moderate polarity, influencing solubility and degradation pathways.
  • Bromine Positioning : The 5-bromo substitution is consistent across analogs, suggesting a role in electronic modulation or steric effects.

Pharmacological and Physicochemical Insights

Pharmacological Relevance

Benzofuran derivatives are noted for diverse pharmacological activities, including antimicrobial and anticancer properties . The ester group in the target may alter metabolic stability compared to sulfoxides, which often exhibit prolonged half-lives due to oxidation resistance.

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